2-Chloro-3-(trifluoromethyl)isonicotinic acid
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Overview
Description
2-Chloro-3-(trifluoromethyl)isonicotinic acid is an organic compound with the molecular formula C7H3ClF3NO2 It is a derivative of isonicotinic acid, characterized by the presence of a chlorine atom and a trifluoromethyl group attached to the pyridine ring
Mechanism of Action
Target of Action
It is known that isonicotinic acid derivatives often interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
It’s worth noting that isonicotinic acid derivatives typically work by binding to their target enzymes or receptors, thereby modulating their activity .
Biochemical Pathways
Isonicotinic acid derivatives are known to influence various biochemical pathways depending on their specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(trifluoromethyl)isonicotinic acid typically involves the chlorination and trifluoromethylation of isonicotinic acid derivatives. One common method starts with 2-chloro-3-nitropyridine as a raw material. Under the catalysis of cuprous iodide and 1,10-phenanthroline, trifluoromethyl trimethylsilane reacts in dimethylformamide to obtain 2-trifluoromethyl-3-nitropyridine. This intermediate is then subjected to a reflux reaction in tetrabutylammonium fluoride using acetonitrile, dimethyl sulfoxide, or dimethylformamide as a solvent to yield 2-trifluoromethyl-3-fluoropyridine. Finally, the obtained compound undergoes hydrogen extraction under the action of a lithium reagent, and dried carbon dioxide gas is introduced to produce this compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, safety, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(trifluoromethyl)isonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base like potassium phosphate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-Chloro-3-(trifluoromethyl)isonicotinic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-(Trifluoromethyl)isonicotinic acid
- 4-Chloro-3-(trifluoromethyl)isonicotinic acid
Uniqueness: 2-Chloro-3-(trifluoromethyl)isonicotinic acid is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the pyridine ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of both electron-withdrawing groups can enhance its stability and reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-3-(trifluoromethyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-5-4(7(9,10)11)3(6(13)14)1-2-12-5/h1-2H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPOFUPESWIQSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719942 |
Source
|
Record name | 2-Chloro-3-(trifluoromethyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227587-24-7 |
Source
|
Record name | 2-Chloro-3-(trifluoromethyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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